![molecular formula C25H33N3O3S B2555907 N-[[3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoylamino]carbamothioyl]benzamide CAS No. 112674-06-3](/img/structure/B2555907.png)
N-[[3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoylamino]carbamothioyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds has been studied. For instance, methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate, an antioxidant and the main raw material of antioxidant 1010 and antioxidant 1076, has been synthesized using KOH as a catalyst .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed. For example, 3,5-di-tert-Butyl-4-hydroxyanisole has a molecular formula of C15H24O2 and a molecular weight of 236.3499 .Chemical Reactions Analysis
The chemical reactions of related compounds have been studied. For instance, 3,5-Di-tert-butyl-4-hydroxybenzaldehyde has been used as a starting material to synthesize biodegradable polyazomethine hydrogels .Physical And Chemical Properties Analysis
The physical and chemical properties of related compounds have been analyzed. For instance, Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate has a molecular weight of 530.86 .Applications De Recherche Scientifique
Antibacterial and Antifungal Activities
Research by Belz et al. (2013) focused on the synthesis of new N-(benzyl carbamothioyl)-2-hydroxy substituted benzamides and their in vitro testing for antibacterial and antifungal activities. The study found that certain compounds exhibited significant antibacterial and antifungal properties, suggesting potential applications in addressing microbial infections (Belz et al., 2013).
Antimycobacterial Properties
Tengler et al. (2013) synthesized a series of 2-hydroxy-3-[(2-aryloxyethyl)amino]propyl 4-[(alkoxycarbonyl)amino]benzoates, similar to N-[[3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoylamino]carbamothioyl]benzamide. These compounds showed high activity against mycobacterial species, suggesting their potential as antimycobacterial agents (Tengler et al., 2013).
Enzyme Inhibition
Abbasi et al. (2014) synthesized N-(3-hydroxyphenyl) benzamide and its derivatives, which were tested for enzyme inhibition activity against enzymes like butylcholinesterase, acetylcholinesterase, and lipoxygenase. This suggests potential applications in fields requiring enzyme inhibition, such as in the treatment of certain diseases or in biochemical research (Abbasi et al., 2014).
Antipathogenic Activity
A study by Limban et al. (2011) synthesized acylthioureas related to this compound and assessed their interaction with bacterial cells. The study found significant anti-pathogenic activity, particularly against strains known for biofilm growth, suggesting their use in developing novel antimicrobial agents (Limban et al., 2011).
Anti-Cancer Activity
Kommagalla et al. (2014) conducted a study on the anti-cancer activity of N-((3-chloro-2-hydroxy-5-nitrophenyl)carbamothioyl)benzamide and its derivatives. The study focused on improving liver microsomal stability and toxicity towards cancer cells, indicating potential applications in cancer therapy (Kommagalla et al., 2014).
Chemical Synthesis and Characterization
Further research includes studies on the synthesis, characterization, and biological evaluation of similar compounds, focusing on their chemical properties and potential applications in various scientific fields. These studies offer insights into the molecular structure, synthesis methods, and possible applications of this compound-related compounds (Uchida et al., 1981), (Singh et al., 2017), (Binzet et al., 2009).
Mécanisme D'action
Safety and Hazards
The safety and hazards of related compounds have been assessed. For example, 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionic acid has been evaluated by EFSA and found to have no safety concern for the consumer if used only in polyolefins in contact with foods other than fatty/high alcoholic and dairy products and its migration does not exceed 0.05 mg/kg food .
Propriétés
IUPAC Name |
N-[[3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoylamino]carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33N3O3S/c1-24(2,3)18-14-16(15-19(21(18)30)25(4,5)6)12-13-20(29)27-28-23(32)26-22(31)17-10-8-7-9-11-17/h7-11,14-15,30H,12-13H2,1-6H3,(H,27,29)(H2,26,28,31,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAXOTXXHQGJFNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CCC(=O)NNC(=S)NC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


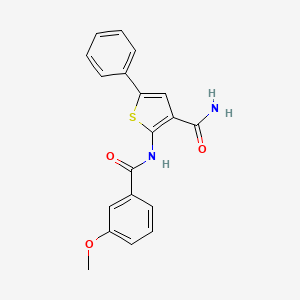
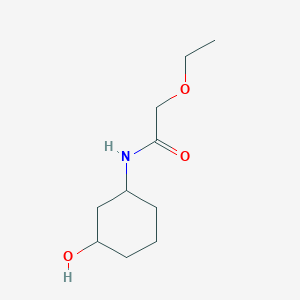

![2-(4-fluorophenyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)acetamide](/img/structure/B2555832.png)

ammoniumolate](/img/structure/B2555834.png)

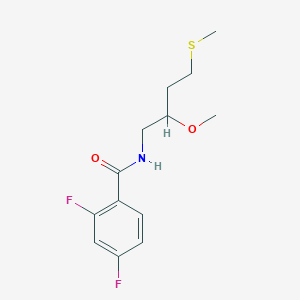
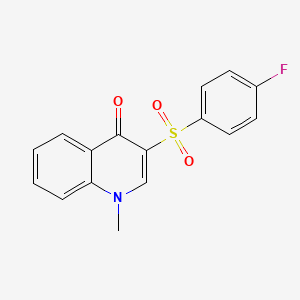
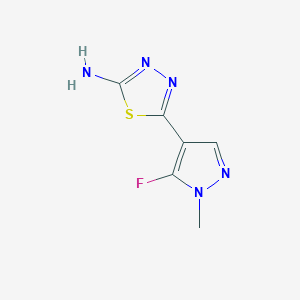
![2-((5-Bromothiophen-2-yl)sulfonyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane](/img/structure/B2555843.png)
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)butyramide hydrochloride](/img/structure/B2555844.png)
![N-(isochroman-3-ylmethyl)-N,3-dimethyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2555847.png)